アセチル-L-メチオニンスルホキシド

説明

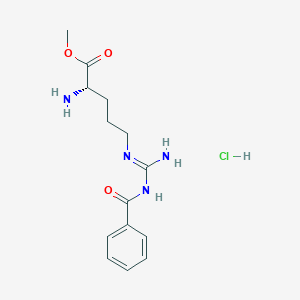

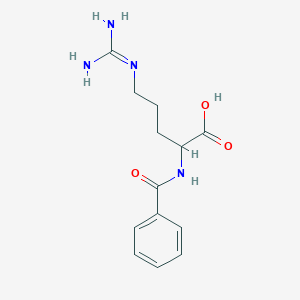

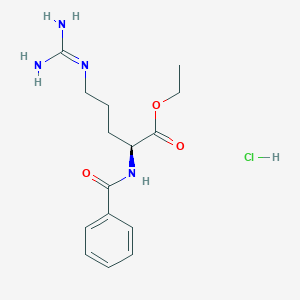

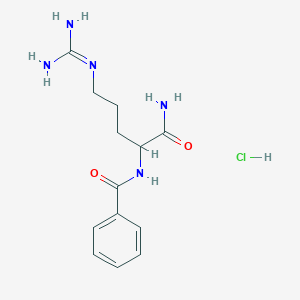

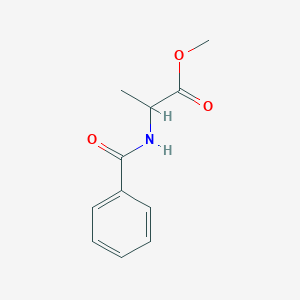

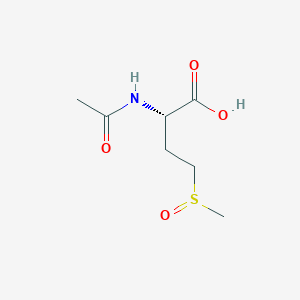

Acetyl-L-methionine sulfoxide, also known as Acetyl-L-methionine sulfoxide, is a useful research compound. Its molecular formula is C7H13NO4S and its molecular weight is 207.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality Acetyl-L-methionine sulfoxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetyl-L-methionine sulfoxide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

製薬成分の安定性

この化合物は、他の製薬成分を酸化から保護する役割を果たす可能性があります。 例えば、トリプトファンやメチオニンなどのアミノ酸を酸化ストレスから保護するために、N-アセチル-DL-トリプトファンなどの他の化合物と併用することができます .

酸化ストレス研究

メチオニンからメチオニン sulfoxide への可逆的な酸化とそのメチオニン sulfoxide 還元酵素 (MSR) 系による還元は、重要な研究分野です。 アセチル-L-メチオニン sulfoxide は、このプロセスを研究するためのモデル化合物として使用できます .

抗酸化メカニズム研究

メチオニンとその誘導体は、メチオニン sulfoxide 還元酵素 A/B などの内因性抗酸化酵素を活性化し、グルタチオン生合成に寄与することが知られています。 アセチル-L-メチオニン sulfoxide は、これらのメカニズムを探求する研究で使用できます .

作用機序

Target of Action

It has been suggested that it may interact withN-acylamino acid racemase and Rhodopsin , which play crucial roles in various physiological processes.

Mode of Action

The exact mode of action of AC-MET(O)-OH is not well understood. It is believed to interact with its targets, leading to changes in their function. For instance, it may influence the activity of N-acylamino acid racemase, an enzyme involved in the metabolism of amino acids .

Biochemical Pathways

AC-MET(O)-OH may be involved in the N-terminal acetylation process, a prevalent protein modification in eukaryotes . This process is catalyzed by N-terminal acetyltransferases (NATs), which transfer the acetyl group from acetyl coenzyme A onto the free N-terminal α-amino group of their protein substrates .

Result of Action

It is suggested that it may have a role inregulating oxidative balance and mediating oxidative stress .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of AC-MET(O)-OH. For instance, the plant growth conditions and the type and variety of Vitis genus significantly influence the composition and concentration of stilbenes in the shoots .

生化学分析

Biochemical Properties

The biochemical properties of Acetyl-L-methionine sulfoxide are largely derived from its interactions with various biomolecules. It is known to interact with enzymes such as acylamino acid-releasing enzyme, which releases acylamino acids from amino terminal acylated peptides and proteins . The rate of hydrolysis depends on the acyl groups, terminal amino acid sequences, and tertiary structure of the acyl protein substrates .

Molecular Mechanism

It is known that methionine residues in proteins can be N-terminally acetylated, a process that has been extensively studied in yeast and humans . This modification can occur on proteins either containing or lacking the methionine residue .

Temporal Effects in Laboratory Settings

It is known that methionine and its derivatives can have long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that methionine and its derivatives can have varying effects at different dosages .

Metabolic Pathways

Acetyl-L-methionine sulfoxide is involved in the metabolic pathways of methionine. Methionine can be metabolized to cysteine through the transsulfuration pathway, which is further metabolized to glutathione (GSH), taurine, and hydrogen sulfide (H2S) .

Transport and Distribution

It is known that N-terminal acetylation, a process that Acetyl-L-methionine sulfoxide undergoes, plays a role in the transport of proteins .

Subcellular Localization

It is known that N-terminal acetylation, a process that Acetyl-L-methionine sulfoxide undergoes, can affect the subcellular localization of proteins .

特性

IUPAC Name |

(2S)-2-acetamido-4-methylsulfinylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4S/c1-5(9)8-6(7(10)11)3-4-13(2)12/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)/t6-,13?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPIMMZJBURSMON-YLTHGKPTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCS(=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CCS(=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60428600 | |

| Record name | Acetyl-L-methionine sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108646-71-5 | |

| Record name | Acetyl-L-methionine sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Acetylmethionine sulfoxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240343 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of oxidation of N-acetyl-ʟ-methionine by aqueous iodine?

A2: The oxidation of N-acetyl-ʟ-methionine (NAM) by aqueous iodine is a rapid process resulting in the formation of N-acetyl-l-methionine sulfoxide (NAMS=O) []. This reaction follows a 1:1 stoichiometric ratio, meaning one molecule of NAM reacts with one molecule of iodine to yield one molecule of NAMS=O. While rapid, the reaction can experience auto-inhibition due to the formation of triiodide (I3-), which is less reactive than aqueous iodine []. This reaction mechanism provides valuable insight into the reactivity and potential transformations of NAM in various chemical environments.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。